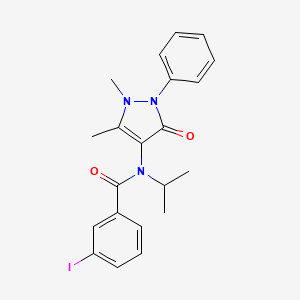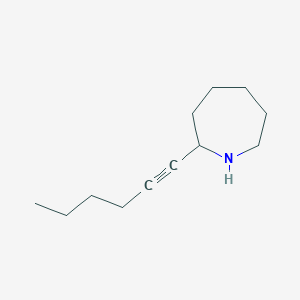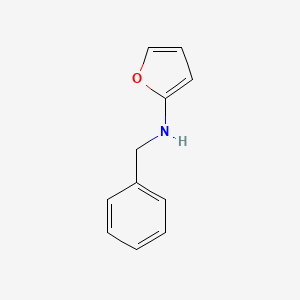
N-Benzylfuran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylfuran-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a furan ring, which is further connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of benzylfuran-2-chloride with ammonia or an amine under basic conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and solvents are chosen to minimize side reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzylfuran-2-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: N-Benzylfuran-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a building block for bioactive molecules .
Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of drugs targeting neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-Benzylfuran-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity . The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Benzofuran: Shares the furan ring but lacks the amine group, leading to different chemical reactivity and biological activity.
N-Benzylpyrrole-2-amine: Similar structure
Properties
CAS No. |
81936-47-2 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-benzylfuran-2-amine |
InChI |
InChI=1S/C11H11NO/c1-2-5-10(6-3-1)9-12-11-7-4-8-13-11/h1-8,12H,9H2 |
InChI Key |
ARYHUCZYDWUSAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
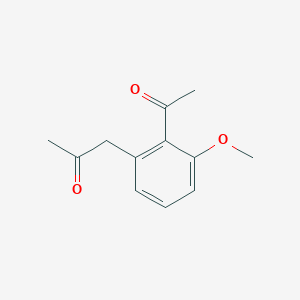
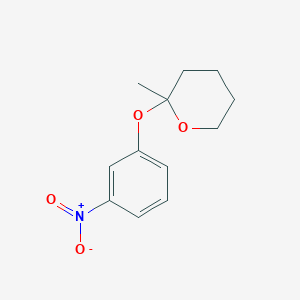
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
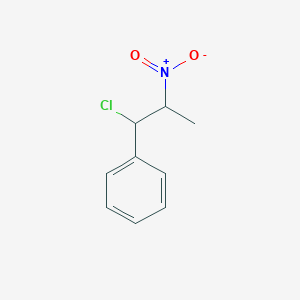
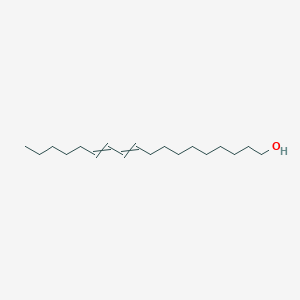

![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
